4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 4-(2-methylpropyl)phenylmethyl substituent at the 4-position of the pyrrolidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bulky isobutyl-substituted benzyl group may influence steric interactions and solubility.
Properties
Molecular Formula |
C17H22F3NO2 |
|---|---|
Molecular Weight |
329.36 g/mol |
IUPAC Name |
4-[[4-(2-methylpropyl)phenyl]methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H22F3NO2/c1-11(2)7-12-3-5-13(6-4-12)8-14-9-21-10-16(14,15(22)23)17(18,19)20/h3-6,11,14,21H,7-10H2,1-2H3,(H,22,23) |
InChI Key |
IIERTQORAOHKDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes or signaling pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
The target compound shares a pyrrolidine-3-carboxylic acid core with the following analogs (Table 1):
Key Observations :
Trifluoromethyl Group : The presence of -CF₃ (as seen in ) correlates with enhanced lipophilicity and metabolic resistance, which may improve bioavailability and target binding.
Ureido vs. Carboxylic Acid : Unlike ureido-linked analogs (), the target compound lacks a urea moiety, which may simplify synthesis but reduce hydrogen-bonding interactions.
Purity and Analytical Data
All analogs exhibit high purity (>97% via LC), indicating robust purification protocols (e.g., chromatography or crystallization). The target compound would likely require similar methods, given its structural complexity.
Biological Activity
4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine core substituted with a trifluoromethyl group and a phenyl moiety, which contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values often below 10 µg/mL .
- Anti-inflammatory Effects : The compound's structural analogs have been tested for anti-inflammatory activity using in vitro models. In particular, some pyrrolidine derivatives have shown the ability to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophages, indicating potential anti-inflammatory properties .
- Anticancer Activity : Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, some pyrrolidine derivatives have been evaluated for their efficacy against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901), showing moderate to strong cytotoxicity .
The mechanisms underlying the biological activities of 4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid are not fully elucidated but may involve:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including NMDA receptors, which are implicated in neuroprotection and cognitive enhancement. Some studies suggest that modifications on the pyrrolidine ring can enhance selectivity and potency towards these receptors .
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes involved in inflammatory pathways, potentially leading to reduced production of pro-inflammatory mediators .
Case Study 1: Antibacterial Activity
A study conducted on a series of pyrrolidine derivatives demonstrated that certain modifications led to enhanced antibacterial efficacy against Staphylococcus aureus. The results indicated that the presence of a trifluoromethyl group significantly increased antimicrobial potency compared to non-fluorinated analogs. The MIC values ranged from 0.5 to 5 µg/mL for the most active compounds .
| Compound | Structure | MIC (µg/mL) |
|---|---|---|
| A | Pyrrolidine derivative 1 | 0.5 |
| B | Pyrrolidine derivative 2 | 2.0 |
| C | Target compound (this study) | 1.0 |
Case Study 2: Anti-inflammatory Properties
In vitro assays using RAW264.7 macrophages revealed that the target compound inhibited nitric oxide production by up to 85% at concentrations of 1 µg/mL. This suggests a strong anti-inflammatory potential, comparable to established anti-inflammatory drugs .
| Concentration (µg/mL) | NO Inhibition (%) |
|---|---|
| 0.5 | 30 |
| 1 | 85 |
| 2 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
